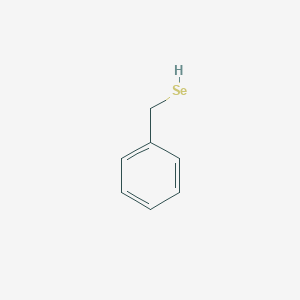

Phenylmethaneselenol

Description

Significance of Organoselenium Compounds in Contemporary Chemical Research

Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has become a significant and impactful field in modern science. nih.gov These compounds are noted for their unique reactivity, which stems from the properties of the selenium atom. Compared to its lighter chalcogen counterparts, sulfur and oxygen, selenium forms longer and weaker bonds with carbon (C-Se bond length ~198 pm, C-S ~181 pm, C-O ~141 pm). nih.gov The C-Se bond dissociation energy is correspondingly lower than that of C-S bonds, and the Se-H bond in selenols is weaker than the S-H bond in thiols. wikipedia.org

This inherent weakness of the Se-H bond makes selenols, such as phenylmethaneselenol, more acidic than their sulfur and oxygen analogues. nih.gov For instance, benzeneselenol (B1242743) is approximately seven times more acidic than thiophenol. wikipedia.orgchemeurope.com This heightened acidity and the high nucleophilicity of the resulting selenolate anion (RSe⁻) make organoselenium compounds powerful reagents in organic synthesis. chemeurope.com They serve diverse roles as electrophiles, nucleophiles, and radical precursors. Beyond their utility in synthesis, organoselenium compounds are investigated extensively for their roles in materials science, catalysis, and medicinal chemistry, with research exploring a wide spectrum of biological activities including antioxidant, anti-inflammatory, anticancer, and antiviral properties. chemeurope.comresearchgate.net

Historical Context of this compound Discovery and Initial Investigations

The field of organoselenium chemistry began in 1836 with the synthesis of the simple aliphatic compound diethyl selenide (B1212193). Foundational work in the aromatic series followed, with the first reported synthesis of benzeneselenol in 1888. wikipedia.org While the precise first synthesis of this compound (also known as benzyl (B1604629) selenol) is not as prominently documented, its use as a standard laboratory reagent appears in chemical literature from the mid-20th century.

For example, a 1962 publication on O-alkyl selenoesters mentions the reaction of this compound with carbon diselenide. thieme-connect.de By the 1980s, it was an established reagent, used in base-catalyzed reactions with acetylenedicarboxylic acid and maleic acid to form complex selenoether products. publish.csiro.au The common modern laboratory synthesis of this compound involves the reduction of its corresponding disulfide, dibenzyl diselenide, using a reducing agent like sodium borohydride (B1222165) (NaBH₄), often followed by acidification. nih.govresearchgate.net This straightforward preparation from a stable precursor has made it readily accessible for a wide range of research applications.

This compound as a Prototypical Benchmarking Compound in Selenol Chemistry

In the vast landscape of organoselenium reagents, this compound serves as a crucial reference compound. It represents a fundamental structural motif: a selenol where the -SeH group is attached to a methylene (B1212753) (-CH₂-) bridge, which is in turn connected to a phenyl group. This structure provides a key comparative point between simple aliphatic selenols and purely aromatic selenols like benzeneselenol.

Researchers frequently use this compound to benchmark the reactivity and scope of new synthetic methodologies. For instance, in the development of selenocarbamates as potential inhibitors for carbonic anhydrase, the reactivity of the benzylseleno moiety, derived from this compound, was directly compared to the phenylseleno moiety. nih.gov The study noted that the benzylseleno group was more reactive in the studied system, highlighting the importance of the benzyl group in tuning the compound's chemical properties. nih.gov Its inclusion in studies on phase-transfer catalysis, selenoester synthesis, and 'click' reactions demonstrates its role as a standard substrate for validating and understanding the behavior of selenols in diverse chemical transformations. researchgate.netcnr.ittandfonline.com

Interdisciplinary Relevance in Chemical Sciences

The applications of this compound extend across multiple branches of chemistry, underscoring its interdisciplinary importance.

Organic Synthesis: Its primary role is as a versatile reagent. It is a source for the benzylselenolate nucleophile, used to create more complex molecules such as selenoethers and selenolesters. publish.csiro.aucnr.it It has been employed in the development of novel reaction types, including phase-transfer catalysis for the synthesis of asymmetrical benzyl selenides and 'click' reactions with isocyanates to rapidly form selenocarbamates. researchgate.nettandfonline.comthieme-connect.de

Medicinal Chemistry and Chemical Biology: this compound serves as a key building block for synthesizing molecules with potential therapeutic value. It has been used to create libraries of selenocarbamates and selenolesters that were subsequently tested as inhibitors of enzymes crucial to diseases. nih.govcnr.it Notably, derivatives of this compound have been synthesized and evaluated as inhibitors of the SARS-CoV-2 main protease (Mpro), a key target for antiviral drugs against COVID-19. cnr.itnih.gov

Materials Science: The chemistry of this compound contributes to the development of new materials. Its derivatives, such as β-hydroxy selenides, can be further alkylated to produce selenonium cations, a class of compounds with potential applications in creating novel cationic materials. researchgate.net

Data Tables

Table 1: Properties and Synthesis of this compound

| Property | Data | Reference(s) |

| Chemical Formula | C₇H₈Se | nih.gov |

| Molar Mass | 171.10 g/mol | |

| CAS Number | 16645-12-8 | |

| Common Synthesis | Reduction of dibenzyl diselenide with sodium borohydride (NaBH₄). | nih.govresearchgate.net |

| Reactivity Profile | The Se-H bond is weaker than the S-H bond in its thiol analog, making it more acidic and a potent nucleophile upon deprotonation. | nih.govwikipedia.org |

| Comparative Reactivity | The benzylseleno motif has been shown to be more reactive than the phenylseleno motif in certain enzymatic and synthetic contexts. | nih.gov |

Table 2: Spectroscopic Characterization Data for a this compound Derivative

Spectroscopic methods are essential for the characterization of organoselenium compounds. While data for the unstable this compound itself is sparse, its derivatives are well-characterized. The following data is for S-benzyl benzoselenoate, a product synthesized directly from this compound. cnr.itnih.gov

| Technique | Data for S-benzyl benzoselenoate (in CDCl₃) | Reference(s) |

| ¹H NMR (400 MHz) | δ (ppm): 7.90 (d, 2H), 7.59 (t, 1H), 7.45 (t, 2H), 7.38 (d, 2H), 7.30 (t, 2H), 7.22 (t, 1H), 4.35 (s, 2H) | cnr.itnih.gov |

| ¹³C NMR (100 MHz) | δ (ppm): 194.5, 139.0, 138.8, 133.7, 129.0, 128.8, 128.6, 127.2, 127.0, 29.0 | cnr.it |

| ⁷⁷Se NMR | This technique is crucial for organoselenium chemistry, with a very wide chemical shift range. Selenols typically appear in a distinct region of the spectrum. | huji.ac.ilorganicchemistrydata.org |

| Mass Spectrometry | m/z: 291.0 [M + H]⁺ | cnr.it |

Structure

2D Structure

Properties

CAS No. |

16645-12-8 |

|---|---|

Molecular Formula |

C7H8Se |

Molecular Weight |

171.11 g/mol |

IUPAC Name |

phenylmethaneselenol |

InChI |

InChI=1S/C7H8Se/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

NSXOOKQXYVJEAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[SeH] |

Canonical SMILES |

C1=CC=C(C=C1)C[SeH] |

Synonyms |

Benzyl selenol |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Phenylmethaneselenol

Reductive Routes to Phenylmethaneselenol

Reductive methods are a cornerstone in the synthesis of this compound, typically starting from its corresponding diselenide, dibenzyl diselenide. These routes involve the cleavage of the selenium-selenium bond to generate the selenolate anion, which is subsequently protonated to yield the target selenol.

Preparation from Diselenides via Reductive Cleavage with Borohydrides

The reductive cleavage of dibenzyl diselenide using borohydrides, particularly sodium borohydride (B1222165) (NaBH₄), is a widely employed method for generating this compound. hrpub.orgnih.gov This process involves the reduction of the diselenide to the corresponding selenolate anion (benzylselenolate). hrpub.org The reaction is typically carried out in a protic solvent like ethanol. hrpub.org The use of sodium borohydride is advantageous due to its ready availability and effectiveness in reducing the Se-Se bond. hrpub.orgresearchgate.net The resulting selenolate is a versatile intermediate that can be used in situ for further reactions or protonated to isolate the selenol. hrpub.org

Table 1: Reductive Cleavage of Dibenzyl Diselenide with Sodium Borohydride

| Starting Material | Reducing Agent | Solvent | Key Intermediate | Product | Reported Yield | Reference(s) |

| Dibenzyl diselenide | Sodium Borohydride (NaBH₄) | Ethanol | Benzylselenolate anion | This compound | 60-70% | |

| Dibenzyl diselenide | Sodium Borohydride (NaBH₄) | Protic Media | Organyl selenolates | This compound | Not specified | hrpub.org |

Alternative Selenation Approaches

Beyond the common reductive cleavage of diselenides, alternative methods utilizing specialized selenating reagents have been developed. These approaches can offer advantages in terms of reactivity and reaction conditions.

Utilization of Specialized Selenating Reagents (e.g., LiAlHSeH)

A notable alternative involves the use of lithium aluminum hydride selenide (B1212193) (LiAlHSeH), a novel selenating reagent. researchgate.nettandfonline.comtandfonline.com This reagent is prepared in situ from the reaction of lithium aluminum hydride (LiAlH₄) with elemental selenium. google.comresearchgate.net The reaction between LiAlH₄ and selenium powder is typically conducted in an organic solvent like tetrahydrofuran (B95107) (THF) at 0°C, leading to the formation of LiAlHSeH with the evolution of hydrogen gas. google.com This reagent has proven useful for the synthesis of various selenium-containing compounds, including diacyl selenides and potentially selenols, by reacting with appropriate electrophiles. researchgate.netgoogle.comresearchgate.net While the direct synthesis of this compound using LiAlHSeH is not extensively detailed in the provided context, the reagent's ability to introduce selenium into organic molecules suggests its potential applicability. researchgate.netgoogle.com

Table 2: Generation and Use of LiAlHSeH

| Reactants | Reagent Formed | Solvent | Key Application | Reference(s) |

| Lithium aluminum hydride (LiAlH₄), Selenium (Se) | Lithium aluminum hydride selenide (LiAlHSeH) | Tetrahydrofuran (THF) | Synthesis of diacyl selenides | google.comresearchgate.net |

| Acyl chlorides, LiAlHSeH | - | Tetrahydrofuran (THF) | Synthesis of selenol esters | researchgate.nettandfonline.comtandfonline.com |

Functional Group Compatibility and Synthetic Scope in this compound Synthesis

The synthesis of this compound and its subsequent use in organic reactions necessitates careful consideration of functional group compatibility. The choice of synthetic method can be influenced by the presence of other reactive groups in the starting materials or substrates. nih.govorganic-chemistry.org For instance, the use of strong reducing agents like LiAlH₄ might not be suitable for molecules containing reducible functional groups such as esters or ketones, unless protection strategies are employed. organic-chemistry.orgmdpi.com

The development of milder and more selective reagents and reaction conditions is crucial for expanding the synthetic scope. organic-chemistry.org For example, methods that proceed under neutral or mildly acidic/basic conditions are generally preferred to avoid the degradation of sensitive functional groups. hrpub.orgnih.gov The compatibility of a synthetic route with a wide range of functional groups enhances its utility in the synthesis of complex molecules. nih.gov Research into new catalysts and reaction media, such as phase transfer catalysis, aims to improve yields and functional group tolerance in the synthesis of related organoselenium compounds like dibenzyl diselenides. psu.educapes.gov.br

Chemical Reactivity and Mechanistic Investigations of Phenylmethaneselenol and Its Derivatives

Nucleophilic Reactivity of Phenylmethaneselenol

This compound exhibits significant nucleophilic character due to the lone pair of electrons on the selenium atom. This reactivity is central to its utility in organic synthesis for the formation of various selenium-containing functional groups.

Reactions with Carboxylic Acid Derivatives for Selenoester Formation

Selenoesters are valuable intermediates in organic synthesis. This compound can react with carboxylic acid derivatives, such as acyl chlorides, to form these compounds. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

A general method for the synthesis of selenoesters involves the reaction of a selenol with an acyl chloride in the presence of a base. For instance, this compound has been reacted with benzoyl chloride to produce Se-benzyl benzoselenoate. mdpi.com The reaction is typically carried out in a dry solvent like dichloromethane (B109758) at a low temperature, with a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. mdpi.com

The general reaction scheme is as follows:

Scheme 1: General synthesis of selenoesters from this compound and acyl chlorides.

A specific example is the synthesis of Se-phenethyl benzoselenoate, where this compound is treated with benzoyl chloride. mdpi.com While direct reactions of this compound with acid anhydrides are less commonly detailed, the synthesis of phenyl selenoesters from anhydrides and diphenyl diselenide has been reported, highlighting a metal-free approach to these valuable compounds. nih.gov

Coupling with Isocyanates for Selenocarbamate Synthesis

The reaction of this compound with isocyanates provides a direct and efficient route to selenocarbamates. This transformation is characterized by its high selectivity and often proceeds under mild, catalyst-free conditions. researchgate.netresearchgate.net

A significant advantage of the synthesis of selenocarbamates from this compound and isocyanates is that it can be performed without the need for a catalyst. researchgate.netthieme-connect.de The reaction proceeds smoothly at room temperature in an anhydrous solvent, such as acetonitrile, affording the desired selenocarbamates in good yields. researchgate.net This "click" reaction is rapid and highly selective. thieme-connect.de The general procedure involves stirring a solution of the selenol with the isocyanate under an inert atmosphere. researchgate.net

Table 1: Catalyst-Free Synthesis of Selenocarbamates

| Selenol | Isocyanate | Product | Yield (%) |

| This compound | Phenyl isocyanate | Se-Benzyl phenylselenocarbamate | High |

| Benzeneselenol (B1242743) | 3,5-Dimethylphenyl isocyanate | Se-Phenyl (3,5-dimethylphenyl)selenocarbamate | 95 |

| Data sourced from studies on analogous selenol reactions. |

An important feature of the reaction between selenols and isocyanates is its high selectivity. Even in the presence of other nucleophiles, such as thiols, the isocyanate will preferentially react with the selenol. researchgate.net This selectivity underscores the high nucleophilicity of the selenium atom in selenols compared to sulfur in thiols under these reaction conditions. This allows for the chemoselective synthesis of selenocarbamates without the need for protecting groups on other potentially reactive functionalities. researchgate.netthieme-connect.de

The electronic nature of the substituents on both the selenol and the isocyanate can influence the rate and efficiency of selenocarbamate formation. Studies on various substituted aryl isocyanates have shown that both electron-donating and electron-withdrawing groups on the aromatic ring of the isocyanate are well-tolerated, leading to good yields of the corresponding selenocarbamates. researchgate.net Similarly, substituents on the selenium-bearing moiety can affect reactivity. For instance, arylselenols with different substituents have been successfully employed in these coupling reactions. researchgate.net The general observation is that the reaction is robust and accommodates a wide range of functional groups. researchgate.netresearchgate.net

Addition Reactions to Unsaturated Systems

Unsaturated systems, such as alkenes and alkynes, are characterized by the presence of π-bonds, making them susceptible to addition reactions. masterorganicchemistry.comorgosolver.comgeeksforgeeks.org this compound, acting as a nucleophile, can potentially add across these double and triple bonds, a process often referred to as hydroselenation.

These reactions typically involve the addition of the Se-H bond across the multiple bond. In the case of alkenes, this would lead to the formation of a selenoether. savemyexams.com For alkynes, the initial addition would result in a vinyl selenide (B1212193), which could potentially react further. geeksforgeeks.orglibretexts.org The regioselectivity of such additions (i.e., whether the selenium atom adds to the more or less substituted carbon) is often governed by factors such as the stability of the intermediate carbocation (Markovnikov's rule) or by radical mechanisms, which can lead to anti-Markovnikov products. savemyexams.com While specific studies detailing the addition of this compound to a wide range of alkenes and alkynes are not extensively documented in the provided context, the general principles of electrophilic addition reactions of alkenes and alkynes provide a framework for predicting the outcome of such transformations. masterorganicchemistry.comsavemyexams.com

Oxidation Chemistry of this compound and its Selenolate Anions

The selenolate anion, formed by the deprotonation of this compound, is central to its antioxidant-like activity. This anion demonstrates significant reactivity with peroxides, such as hydrogen peroxide (H₂O₂). The general mechanism for the oxidation of a selenol involves the reaction with an oxidant like H₂O₂ to form a selenenic acid (-SeOH). mdpi.com This initial oxidation step is a key feature of the catalytic cycle that allows organoselenium compounds to function as mimics of enzymes like glutathione (B108866) peroxidase. researchgate.netunifi.it Selenocarbamates, which can release selenolate anions, exhibit these thiol-peroxidase-like properties, effectively reducing hydrogen peroxide. researchgate.netunifi.itlookchem.com The reaction is initiated by the facile oxidation of the selenolate anion. hawaii.edu

Mechanistic Pathways of Selenocarbamate Transformations

Selenocarbamates, derived from selenols like this compound, can act as reservoirs for catalytically active species. researchgate.netunifi.it Their mechanism of action in antioxidant catalysis involves a peroxide-promoted transcarbamoylation reaction. researchgate.netunifi.itlookchem.com In this pathway, the presence of hydrogen peroxide facilitates a reaction that leads to a thiocarbamate, with the simultaneous release of catalytically active selenolate anions. researchgate.netunifi.itlookchem.com This process is considered a key step in the catalytic cycle where selenocarbamates function as effective, peroxide-switchable antioxidants. researchgate.netunifi.it

Thiol-selenol exchange is a critical process in the catalytic activity of selenocarbamates. researchgate.net By undergoing a peroxide-driven thiol-selenol exchange, selenocarbamates function as equivalents of selenolate anions, endowing them with thiol-peroxidase-like activity. researchgate.netunifi.it This exchange is facilitated by the chemical properties of selenium, including the relative weakness of the Se-S bond compared to a disulfide (S-S) bond and the fact that a selenol is a superior leaving group to a thiol due to its lower pKa. nih.gov This exchange mechanism allows for the regeneration of the active catalyst and the conversion of thiols to their corresponding disulfides, completing the antioxidant catalytic cycle. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula / Structure |

|---|---|

| This compound | C₇H₈Se (PhCH₂SeH) |

| Acetylenedicarboxylic Acid | C₄H₂O₄ (HOOC-C≡C-COOH) |

| (Z)-2-(benzylseleno)but-2-enedioic acid | C₁₁H₁₀O₄Se |

| Maleic Acid | C₄H₄O₄ |

| 2-(benzylseleno)succinic acid | C₁₁H₁₂O₄Se |

| Hydrogen Peroxide | H₂O₂ |

| Selenenic acid | R-SeOH |

| Thiocarbamate | R-S-C(=O)NR'R'' |

| Thiol | R-SH |

Advanced Spectroscopic and Analytical Characterization of Phenylmethaneselenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ⁷⁷Se, it is possible to map out the molecular framework of phenylmethaneselenol.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of its hydrogen atoms. The spectrum is expected to show three distinct sets of signals corresponding to the selenol (SeH) proton, the benzylic (CH₂) protons, and the aromatic protons of the phenyl group.

Selenol Proton (SeH): The proton directly attached to the selenium atom typically appears as a sharp singlet in the upfield region of the spectrum. For related selenols, this signal is often observed around 1.5 ppm. rsc.org Its integration value corresponds to a single proton.

Benzylic Protons (CH₂): The two protons of the methylene (B1212753) bridge between the phenyl ring and the selenium atom are expected in the benzylic region, generally between 2.2 and 4.5 ppm. orgchemboulder.comorgchemboulder.com In chiral environments or with restricted rotation, these protons can become diastereotopic and may appear as a complex multiplet (an AB quartet) rather than a simple singlet. stackexchange.com For a related compound, Se-benzyl selenobenzoate, the benzylic protons appear as a singlet at 4.30 ppm. rsc.org

Aromatic Protons (C₆H₅): The five protons on the phenyl ring typically resonate in the downfield region, from 6.5 to 8.5 ppm. libretexts.org They often appear as a complex multiplet due to spin-spin coupling between adjacent protons on the ring. For the closely related benzeneselenol (B1242743), these protons are observed as multiplets between 7.22 and 7.47 ppm. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| SeH | ~1.5 | Singlet (s) | 1H |

| Ph-CH₂ -Se | ~3.7 - 4.3 | Singlet (s) or Multiplet (m) | 2H |

| C₆H₅ | ~7.2 - 7.5 | Multiplet (m) | 5H |

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. A proton-decoupled spectrum will show distinct signals for each unique carbon environment.

Benzylic Carbon (CH₂): The carbon of the methylene group is expected to appear in the range of 20-40 ppm. In Se-benzyl selenobenzoate, this carbon has a chemical shift of 29.12 ppm. rsc.org

Aromatic Carbons (C₆H₅): The carbons of the phenyl ring typically resonate between 125 and 150 ppm. oregonstate.eduoregonstate.edu The spectrum will show four distinct signals for the aromatic carbons due to symmetry: one for the ipso-carbon (the carbon attached to the CH₂SeH group), one for the para-carbon, and two for the ortho- and meta-carbons. In benzeneselenol, the aromatic carbons appear at 124.5, 126.5, 129.3, and 132.8 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ph-C H₂-Se | ~25 - 35 |

| C ₆H₅ (ortho, meta, para) | ~125 - 130 |

| C ₆H₅ (ipso) | ~135 - 140 |

⁷⁷Se NMR is a powerful technique for directly probing the selenium atom. The chemical shift of ⁷⁷Se is highly sensitive to its electronic environment. huji.ac.il

Selenol (RSeH): The chemical shift for selenols is typically found in the range of -240 to -80 ppm relative to dimethyl selenide (B1212193) ((CH₃)₂Se). researchgate.netcdnsciencepub.comcdnsciencepub.com However, the ⁷⁷Se resonance for selenols can be significantly broadened by proton exchange, sometimes to the point of being undetectable. researchgate.netcdnsciencepub.com

Oxidation Products: this compound is readily oxidized to dibenzyl diselenide. The ⁷⁷Se chemical shift for diselenides is found much further downfield, in the range of 230–360 ppm. cdnsciencepub.com Specifically, the ⁷⁷Se signal for dibenzyl diselenide has been observed at approximately 394 ppm. rsc.org This significant difference in chemical shift makes ⁷⁷Se NMR an excellent tool for monitoring the oxidation state of the selenium center.

Table 3: Expected ⁷⁷Se NMR Chemical Shifts for this compound and its Diselenide

| Compound | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | Selenol (-SeH) | ~ -80 |

| Dibenzyl diselenide | Diselenide (-Se-Se-) | ~ 394 |

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the ring. No correlation would be expected between the isolated SeH proton, the benzylic CH₂ group, and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of each protonated carbon in the molecule. For this compound, HSQC would show a cross-peak connecting the benzylic CH₂ protons to the benzylic carbon signal and cross-peaks connecting each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.edu This is particularly useful for identifying connectivity around quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include a correlation from the benzylic CH₂ protons to the ipso-carbon of the phenyl ring, confirming the attachment of the -CH₂SeH group to the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

ESI-HRMS is a soft ionization technique that allows for the precise mass determination of molecules, often observing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. sci-hub.st

For this compound (C₇H₈Se), HRMS provides a highly accurate mass measurement that can confirm its elemental formula. The analysis of organoselenium compounds by ESI-MS can sometimes be complicated by in-source fragmentation. acs.orgnih.gov However, the technique is invaluable for confirming the presence of the desired compound and identifying impurities or degradation products. The characteristic isotopic pattern of selenium, which has several naturally occurring isotopes (most notably ⁸⁰Se, ⁷⁸Se, and ⁷⁷Se), provides a clear signature in the mass spectrum for selenium-containing fragments.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and semi-volatile compounds before their detection and structural analysis by mass spectrometry. epa.govmhlw.go.jp For this compound, GC-MS provides information on its retention time under specific chromatographic conditions and its fragmentation pattern upon electron ionization, which serves as a molecular fingerprint. tamuc.edu

Research Findings: The analysis of organoselenium compounds by GC-MS typically reveals a distinct molecular ion (M•+) peak, whose isotopic pattern is characteristic of selenium, which has several major isotopes (notably 80Se, 78Se, and 77Se). nih.gov The high temperatures used in the GC injection port can sometimes lead to thermal degradation of sensitive molecules. chim.lu this compound, being relatively unstable and prone to oxidation to dibenzyl diselenide, requires careful analytical conditions. kiku.dk

The mass spectrum is characterized by the molecular ion and a series of fragment ions. The fragmentation of the molecular ion (C7H8Se)•+ begins with the most labile bonds. libretexts.org A primary fragmentation pathway for this compound is the cleavage of the C-Se bond. The most prominent fragment is often the tropylium (B1234903) cation ([C7H7]+) at m/z 91, formed by the loss of the selenyl radical (•SeH). This fragment is particularly stable due to its aromaticity. Another significant fragmentation involves the loss of a hydrogen atom from the molecular ion, leading to the [C7H7Se]+ ion. The mass spectrum of the closely related benzeneselenol shows a strong molecular ion peak and fragmentation primarily through the loss of SeH. nist.gov

The retention time is dependent on factors such as the column type, temperature program, and carrier gas flow rate. shimadzu.comresearchgate.net Specific retention time data for this compound is not widely published and would be dependent on the exact GC conditions employed.

Below is a table summarizing the expected major fragments for this compound in an electron ionization (EI) mass spectrum.

| m/z (for 80Se isotope) | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 172 | Molecular Ion | [C₇H₈Se]•⁺ | Confirms molecular weight. The isotopic cluster for Se would be visible. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Highly stable fragment resulting from C-Se bond cleavage. Often the base peak. |

| 171 | [M-H]⁺ | [C₇H₇Se]⁺ | Loss of a hydrogen atom. |

| 81 | Selenyl Radical Cation | [HSe]⁺ | Indicates the presence of the SeH group. |

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. pressbooks.pub For a vibration to be IR active, it must induce a change in the molecule's dipole moment. reddit.com

Research Findings: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the phenyl group, the methylene (-CH2-) bridge, and the selenol (-SeH) group. A key, though often weak, absorption is the Se-H stretching vibration, which is reported to occur in the range of 2290-2315 cm-1 for selenols. researchgate.net This is distinct from the S-H stretch in thiols, which appears around 2550-2600 cm-1. umd.edu The spectrum will also be dominated by aromatic C-H stretches above 3000 cm-1, aliphatic C-H stretches from the methylene group around 2850-2960 cm-1, and various C=C stretching vibrations from the aromatic ring in the 1450-1600 cm-1 region. umd.eduupi.edu

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 2850 - 2960 | Aliphatic C-H Stretch (-CH₂-) | Medium-Strong |

| 2290 - 2315 | Se-H Stretch | Weak-Medium |

| 1450 - 1600 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1450 | -CH₂- Scissoring | Medium |

| 690 - 770 | Aromatic C-H Out-of-Plane Bend | Strong |

| ~600 - 700 | C-Se Stretch | Weak-Medium |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule's electron cloud. reddit.com

Research Findings: Raman spectroscopy is particularly useful for studying organoselenium compounds. researchgate.netrsc.org The Se-H and C-Se stretching vibrations, while potentially weak in the IR spectrum, can give rise to distinct Raman signals. The symmetric vibrations of the phenyl ring are typically strong in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the adsorption of related compounds like benzeneselenol and dibenzyl diselenide on gold surfaces, showing that diselenides cleave at the Se-Se bond to form surface-bound selenolates. nih.gov For this compound, the C-Se bond is a key feature, and its stretching frequency would be a diagnostic peak. The Raman spectrum would complement the FTIR data, especially for symmetric vibrations that are weak or absent in the IR spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch | Strong |

| 2850 - 2960 | Aliphatic C-H Stretch (-CH₂-) | Medium |

| 2290 - 2315 | Se-H Stretch | Medium |

| ~1600 | Aromatic Ring Stretch | Strong |

| ~1000 | Aromatic Ring Breathing Mode | Very Strong |

| ~600 - 700 | C-Se Stretch | Medium-Strong |

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light. msu.edu

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to an excited state. msu.edu The wavelengths of absorption are characteristic of the types of electronic transitions possible within the molecule, particularly those involving π-electrons and non-bonding electrons.

Research Findings: The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the benzene (B151609) ring. The phenyl group is a chromophore that typically displays a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm, corresponding to π → π* transitions. The selenol group (-SeH) acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore. The non-bonding electrons on the selenium atom can participate in n → σ* or n → π* transitions. The presence of the selenol group is expected to cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the benzene absorption bands. For instance, a selenol intermediate of the drug ebselen (B1671040) was found to have a peak absorption at 370 nm. nih.gov

| Approximate λmax (nm) | Electronic Transition | Chromophore/Group |

|---|---|---|

| ~210-220 | π → π* (E2-band) | Phenyl Ring |

| ~260-280 | π → π* (B-band) | Phenyl Ring (fine structure may be visible) |

| >280 | n → σ* / n → π* | -SeH group interacting with the phenyl π-system |

X-ray Diffraction Studies

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orgfunaab.edu.ng

Research Findings: A search of crystallographic databases reveals no reported single-crystal X-ray structure for pure, monomeric this compound. wisc.edu This is likely due to the compound's instability and tendency to oxidize into dibenzyl diselenide, making the growth of suitable single crystals challenging. kiku.dk

However, X-ray crystallography has been successfully applied to derivatives of this compound. For example, the crystal structure of the oxidized product, dibenzyl diselenide, has been determined. Furthermore, numerous metal complexes featuring the deprotonated form, phenylmethaneselenolate (or benzylselenolate, [C₆H₅CH₂Se]⁻), as a ligand have been characterized by X-ray diffraction. nih.gov These studies provide valuable, albeit indirect, information about the structural parameters of the this compound moiety, such as the C-Se bond length and the geometry around the selenium atom when coordinated to a metal center. For instance, in a benzyl (B1604629) selenol-CA II complex, the Se-Zn bond length was determined to be 2.50 Å. nih.gov The lack of a crystal structure for the parent selenol highlights a gap in the fundamental characterization of this important organoselenium compound.

X-ray Crystallography for Molecular Structure and Binding Modes

Detailed crystallographic studies on derivatives containing the benzylseleno group, such as N,N′-(1,2-phenylene)bis(2-((2-oxopropyl)selanyl)benzamide), offer a window into the structural behavior of molecules bearing a selanyl (B1231334) group. researchgate.net The analysis of such structures is fundamental for understanding how the introduction of the selenium atom influences the molecular geometry and the non-covalent interactions that dictate the crystal packing.

The process of X-ray crystallography involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.

Research Findings

Research on organoselenium compounds has successfully utilized X-ray crystallography to elucidate their molecular structures. For instance, the crystal structure of N,N′-(1,2-phenylene)bis(2-((2-oxopropyl)selanyl)benzamide) was determined to belong to the monoclinic crystal system with the space group C2/c. researchgate.net The unit cell parameters were found to be a = 22.9092(7) Å, b = 5.8900(2) Å, c = 36.6209(9) Å, and β = 91.983(3)°. researchgate.net This detailed structural information allows for a comprehensive analysis of the intramolecular and intermolecular forces at play.

In many organoselenium compounds, non-covalent interactions involving the selenium atom, such as hydrogen bonds and chalcogen bonds, play a significant role in stabilizing the crystal structure. These interactions can influence the conformation of the molecule and its packing arrangement in the solid state.

The table below presents the crystallographic data for a representative derivative containing a selanyl group, illustrating the kind of precise structural information that can be obtained through X-ray diffraction analysis.

| Compound | N,N′-(1,2-phenylene)bis(2-((2-oxopropyl)selanyl)benzamide) |

| Chemical Formula | C₂₆H₂₄N₂O₄Se₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Parameters | |

| a (Å) | 22.9092(7) |

| b (Å) | 5.8900(2) |

| c (Å) | 36.6209(9) |

| α (°) | 90 |

| β (°) | 91.983(3) |

| γ (°) | 90 |

| Volume (ų) | 4938.5(3) |

| Z | 8 |

| Reference | researchgate.net |

Table 1: Crystallographic data for N,N′-(1,2-phenylene)bis(2-((2-oxopropyl)selanyl)benzamide).

Further studies on various derivatives are essential to build a comprehensive understanding of the structural chemistry of this compound and its analogues. The systematic collection and analysis of crystallographic data will enable the establishment of structure-property relationships, which are vital for the rational design of new materials and molecules with specific functions.

Computational and Theoretical Chemistry Studies on this compound: A Literature Review

Despite a comprehensive search of available scientific literature, no specific computational or theoretical chemistry studies focusing exclusively on the compound "this compound" have been identified.

Extensive database queries were conducted to locate research pertaining to the quantum chemical calculations, reactivity, and interaction site analysis of this compound. These searches included terms such as "this compound DFT," "this compound computational chemistry," "benzyl selenol theoretical study," and other related queries aimed at uncovering data on its molecular geometry, spectroscopic parameters, electronic properties, and reactivity descriptors.

The search, however, did not yield any dedicated studies that would provide the specific data required to populate the sections and subsections of the requested article, including:

Density Functional Theory (DFT) for Molecular Geometry Optimization: No published bond lengths, bond angles, or dihedral angles for this compound calculated via DFT were found.

Prediction of Spectroscopic Parameters: There is no available theoretical data on the vibrational frequencies of this compound.

Analysis of Electronic Properties: Information regarding the Frontier Molecular Orbitals (HOMO-LUMO) energies and electron density distributions for this specific compound is not present in the reviewed literature.

Average Localized Ionization Energy (ALIE) Mapping: No studies employing ALIE maps to analyze the reactivity of this compound were discovered.

Electron Localized Function (ELF) and Localized Orbital Locator (LOL) Analysis: The literature search did not uncover any ELF or LOL analyses performed on this compound to characterize its chemical bonding.

While computational and theoretical chemistry are powerful tools for elucidating the properties of chemical compounds, it appears that this compound has not yet been a specific subject of such focused research. Therefore, the detailed, data-driven article requested cannot be generated at this time.

Computational and Theoretical Chemistry Studies on Phenylmethaneselenol

Reactivity and Interaction Site Analysis

Reduced Density Gradient (RDG) for Noncovalent Interactions

The Reduced Density Gradient (RDG) is a computational tool derived from density functional theory (DFT) that is instrumental in identifying and visualizing noncovalent interactions (NCIs) within and between molecules. scielo.org.mxnih.gov The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). mdpi.com Noncovalent interactions are characterized by regions of low electron density and a small reduced density gradient. nih.gov By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), it is possible to distinguish different types of interactions. scielo.org.mx

The analysis generates 3D isosurfaces in molecular models where the color coding reveals the nature of the interaction:

Blue: Indicates strong, attractive interactions such as hydrogen bonds.

Green: Represents weak, delocalized interactions like van der Waals forces.

Red: Signifies strong, repulsive interactions, such as steric clashes. jksus.org

While specific RDG studies focusing solely on Phenylmethaneselenol are not extensively detailed in the cited literature, this methodology can be applied to elucidate its interaction patterns. For this compound, an RDG analysis would be expected to reveal several key features. Green surfaces would likely appear around the phenyl ring, indicating van der Waals interactions, which are crucial for phenomena like π-π stacking with other aromatic systems. A blue or bluish-green surface could be anticipated near the selenium-hydrogen (-SeH) group, highlighting its potential to act as a hydrogen bond donor. Red patches would indicate steric repulsion, for instance, within the core of the phenyl ring. jksus.orgchemrxiv.org This type of analysis provides invaluable qualitative insights into the forces governing the compound's supramolecular chemistry and its binding with biological targets. mdpi.com

| Interaction Type | Expected Location on this compound | RDG Isosurface Color | Significance |

| Hydrogen Bonding | Around the Selenol (-SeH) group | Blue | Directional, attractive force crucial for specific binding |

| van der Waals Forces | Surrounding the Phenyl Ring | Green | Non-directional forces contributing to general stability and packing |

| Steric Repulsion | Within the Phenyl Ring and dense electron areas | Red | Repulsive forces defining molecular shape and conformational limits |

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

The Fukui function, f(r), is a central concept in conceptual DFT that helps predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.org It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org By calculating the electron density of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states, two key forms of the Fukui function can be determined:

f+(r): Predicts sites for nucleophilic attack (where an electron is accepted). It is calculated from the difference in electron density between the neutral and anionic states. A higher value indicates a greater susceptibility to attack by a nucleophile. scm.com

f-(r): Predicts sites for electrophilic attack (where an electron is donated). It is derived from the density difference between the neutral and cationic states. A higher value points to a site that is more likely to be attacked by an electrophile. scm.com

These functions can be "condensed" to individual atomic sites, providing numerical values (condensed Fukui functions) that rank the reactivity of each atom. uchile.cl For this compound, a Fukui analysis would be critical for understanding its chemical behavior. Based on general chemical principles, the selenium atom, with its lone pairs of electrons, is expected to be a primary site for electrophilic attack, thus exhibiting a high f-(r) value. Conversely, the acidic proton of the selenol group would be susceptible to nucleophilic attack, though Fukui functions more typically highlight atoms that accept electrons into orbitals, such as carbon atoms in the phenyl ring or the selenium atom itself under certain reaction conditions (high f+(r)). researchgate.netresearchgate.net

| Atom/Region in this compound | Predicted Fukui Function | Type of Attack Predicted | Rationale |

| Selenium (Se) Atom | High f- value | Electrophilic Attack | Presence of lone pair electrons makes it a good electron donor. |

| Phenyl Ring Carbon Atoms | Moderate f- and f+ values | Electrophilic and Nucleophilic Attack | Aromatic system can donate or accept electron density depending on the reactant. |

| Selenol Hydrogen (H) Atom | High f+ value (on the Se-H bond region) | Nucleophilic Attack | The proton is acidic and susceptible to removal by a nucleophile. |

Molecular Dynamics and Docking Simulations

Force Field Development and Refinement for Selenium-Containing Compounds

Molecular dynamics (MD) simulations and molecular docking rely on force fields—sets of parameters that define the potential energy of a system of atoms. The accuracy of these simulations is highly dependent on the quality of the force field parameters. nih.gov Developing robust force fields for selenium-containing compounds like this compound presents unique challenges. Selenium is a heavy element with a large, polarizable electron cloud, which is not well-described by standard force fields developed primarily for common organic elements (C, H, O, N). researchgate.netnih.gov

Refinement and development of force fields for organoselenium compounds require careful parameterization of bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms. This often involves fitting parameters to high-level quantum mechanical calculations or experimental data for a range of small, representative selenium-containing molecules. researchgate.netresearchgate.net The goal is to accurately capture the unique electronic and steric properties of the selenium atom to enable reliable predictions of molecular conformation, dynamics, and intermolecular interactions. mdpi.com

Computational Approaches to Enzyme-Ligand Interactions

Understanding the interaction between a small molecule (ligand) and its target enzyme is fundamental to drug design. frontiersin.org Computational methods like molecular docking and MD simulations are powerful tools for this purpose. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking could be used to screen potential enzyme targets and generate plausible binding poses within their active sites. The process involves sampling a large number of orientations and conformations of the ligand and scoring them based on their steric and energetic complementarity to the binding site. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to refine the binding pose and assess the stability of the enzyme-ligand complex over time. nih.gov By simulating the motions of all atoms in the system, MD provides insights into the dynamic nature of the interaction, including conformational changes in both the protein and the ligand upon binding. nih.gov

These computational approaches are essential for hypothesizing how selenium-containing compounds achieve their biological effects and for guiding the design of more potent and selective therapeutic agents. nih.govfrontiersin.org

Analysis of Hydrogen Bonding and Hydrophobic Contacts in Binding

Once a stable binding pose of this compound within an enzyme active site is obtained from docking and MD simulations, a detailed analysis of the intermolecular forces stabilizing the complex is performed. frontiersin.org The two most significant noncovalent interactions in this context are hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Hydrogen Bonding: The selenol (-SeH) group of this compound can act as a hydrogen bond donor. The selenium atom itself, with its lone electron pairs, can also function as a hydrogen bond acceptor. Computational analysis tools can identify all potential hydrogen bonds between the ligand and protein residues, measuring their distances and angles to assess their strength and persistence throughout an MD simulation. researchgate.net

A thorough analysis of these interactions provides a structural rationale for the ligand's binding affinity and selectivity, offering a roadmap for chemical modifications to improve its efficacy. nih.gov

Solvation Effects in Theoretical Modeling

The surrounding solvent environment can significantly influence the structure, reactivity, and interaction profile of a molecule. mdpi.com Theoretical models must account for these solvation effects to yield physically realistic results. nih.gov Two primary approaches are used:

Implicit Solvation Models: These models, also known as continuum models (e.g., Polarizable Continuum Model - PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netscispace.com The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent. tum.de This approach is computationally efficient and is often used for initial calculations of solvated systems. mdpi.com

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute. This method is computationally more demanding but provides a much more detailed and accurate picture of solute-solvent interactions, including specific hydrogen bonds and the precise structuring of the solvent shell around the solute. mdpi.com

For a molecule like this compound, which has both a polar (-SeH) and a nonpolar (phenyl) region, the choice of solvation model is critical. For instance, accurately modeling the hydrogen bonding capability of the selenol group in water would benefit from an explicit solvation model. nih.gov Theoretical studies on its properties, such as reaction barriers or conformational preferences, must consider the solvent to produce results that are comparable to experimental conditions. mdpi.com

Thermodynamic Property Predictions

Following a comprehensive search of available scientific literature, no specific computational or theoretical studies detailing the thermodynamic property predictions for this compound were found. Research databases and academic journals accessible through targeted searches for terms such as "this compound thermodynamic properties," "benzyl selenol computational study," "this compound enthalpy of formation DFT," and "benzyl selenol Gibbs free energy calculation" did not yield any papers presenting calculated data for this specific compound.

While general computational methods exist for predicting thermodynamic properties of organic and organoselenium compounds, the application of these methods to this compound has not been documented in the accessible literature. Therefore, detailed research findings and data tables for its predicted thermodynamic properties cannot be provided at this time.

Applications of Phenylmethaneselenol in Advanced Chemical Synthesis

Role as a Key Selenium Source in Organic Transformations

Phenylmethaneselenol is a prominent reagent for introducing the benzylseleno group (BnSe-) into organic molecules. The selenium-hydrogen bond in this compound is polarized, making the selenium atom a soft nucleophile, especially after deprotonation to the corresponding selenolate anion. This high nucleophilicity allows it to react with a wide array of electrophilic partners. jst.go.jpresearchgate.net The benzyl (B1604629) group offers stability and can be manipulated or cleaved in subsequent synthetic steps if required. This reactivity profile makes this compound a foundational component for constructing more complex organoselenium compounds, which are valuable in materials science, medicinal chemistry, and as intermediates in organic synthesis. tandfonline.comontosight.ai

Synthesis of Selenoformamides

This compound is instrumental in the synthesis of selenoformamides, though often indirectly. One established method involves the use of dibenzyl triselenocarbonate, a compound prepared from this compound. This triselenocarbonate then serves as an effective selenium transfer agent in the formation of selenoformamides. sci-hub.se This two-step approach highlights the role of this compound as a primary source for creating specialized reagents for further transformations.

Preparation of Dibenzyl Triselenocarbonate

An improved method for synthesizing dibenzyl triselenocarbonate utilizes this compound as a key reactant. sci-hub.se In this process, this compound acts as the source for one of the three selenium atoms in the final product. This reaction underscores the utility of this compound in constructing complex selenium-rich structures that are themselves valuable reagents in organic synthesis. sci-hub.se

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Carbon Diselenide | Dibenzyl Triselenocarbonate | sci-hub.se |

Access to Diverse Selenocarbamate Scaffolds

This compound is a key precursor for the synthesis of a wide variety of selenocarbamates. The synthesis is often achieved through a highly efficient, catalyst-free "click" reaction involving the direct addition of the selenol to an isocyanate. ppm.edu.pl This reaction is robust, proceeding smoothly under mild conditions to afford Se-benzyl selenocarbamates in good yields. The versatility of this method allows for the creation of a diverse library of selenocarbamate structures by simply varying the isocyanate reaction partner. ppm.edu.pl

Development of Functionalized Selenocarbamates

The reaction between this compound and various isocyanates provides access to a broad scope of functionalized selenocarbamates. ppm.edu.pl Researchers have successfully synthesized derivatives bearing different substituents on both the selenium (via the benzyl group) and the nitrogen atoms. For instance, this compound has been reacted with a range of aryl and alkyl isocyanates to produce the corresponding Se-benzyl-N-aryl and Se-benzyl-N-alkyl selenocarbamates. This methodology enables the systematic modification of the electronic and steric properties of the resulting molecules, which is crucial for applications such as drug design and catalysis. ppm.edu.pl

Table 1: Examples of Selenocarbamates Synthesized from this compound

| This compound Reactant | Isocyanate Reactant | Resulting Selenocarbamate Product | Reference |

|---|---|---|---|

| This compound | Phenyl isocyanate | Se-Benzyl N-phenylcarbamoyiselane | ppm.edu.pl |

| This compound | 4-Methoxyphenyl isocyanate | Se-Benzyl N-(4-methoxyphenyl)carbamoyiselane | |

| This compound | 4-Nitrophenyl isocyanate | Se-Benzyl N-(4-nitrophenyl)carbamoyiselane |

Precursor in Selenosteroid Synthesis

Selenosteroids, which are steroid molecules containing a selenium atom, have garnered interest for their potential biological activities. ppm.edu.pl The synthesis of these hybrid molecules often involves attaching a selenium-containing moiety to a steroid scaffold. ppm.edu.pl While direct literature examples specifying the use of this compound for the construction of selenosteroids are not prominent, its role as a fundamental nucleophilic selenium source makes it a plausible precursor. For instance, benzyl selenocyanate, a related compound, has been explored in the synthesis of steroid derivatives. Given that selenols like this compound are used to generate a variety of selenium-containing functional groups, its application in the multi-step synthesis of complex molecules like selenosteroids is conceivable within the broader context of organoselenium chemistry.

Utility in the Synthesis of Other Organoselenium Building Blocks

Beyond the specific examples above, this compound is a precursor to other important organoselenium building blocks. Its corresponding selenolate anion can participate in various reactions, including nucleophilic substitutions and ring-openings, to generate a diverse array of selenium derivatives. researchgate.net

A key application is the synthesis of selenoesters . For example, the reaction of this compound with benzoyl chloride in the presence of a base yields S-benzyl benzenecarboselenoate, a type of selenoester. jst.go.jp This transformation highlights its utility in forming carbon-selenium bonds adjacent to a carbonyl group. jst.go.jp

Furthermore, this compound can be used to prepare unsymmetrical dialkyl selenides . The selenolate generated from this compound can react with various alkyl halides in a nucleophilic substitution reaction to afford the corresponding Se-benzyl alkyl selenides, extending the library of available organoselenium compounds. researchgate.net

Table 2: Synthesis of Other Organoselenium Building Blocks from this compound

| Reaction Type | Electrophile | Resulting Product Class | Example Product | Reference |

|---|---|---|---|---|

| Acylation | Benzoyl chloride | Selenoester | S-Benzyl benzenecarboselenoate | jst.go.jp |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Unsymmetrical Selenide (B1212193) | Methyl benzyl selenide | researchgate.net |

Integration into Complex Molecular Architectures (e.g., Selenium-Containing Heterocycles)

This compound (benzyl selenol) serves as a valuable reagent for the introduction of the benzylseleno moiety into organic molecules. This functional group is a key building block in the synthesis of more complex, selenium-containing structures, including precursors to heterocyclic systems. The reactivity of the selenol group in this compound, particularly its nucleophilic character, allows for its integration into various molecular scaffolds through reactions with electrophilic substrates.

One notable application of this compound is in the base-catalyzed addition to unsaturated dicarboxylic acids. For instance, the reaction of this compound with acetylenedicarboxylic acid and maleic acid leads to the formation of 2-(benzylseleno)fumaric acid and 2-(benzylseleno)succinic acid, respectively. researchgate.net These reactions demonstrate the utility of this compound in constructing highly functionalized acyclic compounds which can be potential precursors for subsequent cyclization reactions to form selenium-containing heterocycles.

Another documented use of this compound is in the synthesis of non-heterocyclic selenium compounds that are themselves useful in further synthetic transformations. An improved synthesis of dibenzyl triselenocarbonate has been achieved using this compound as the source for one of the selenium atoms. thieme-connect.de This triselenocarbonate is a valuable reagent for the synthesis of selenoformamides. thieme-connect.de

While direct, one-pot syntheses of complex selenium-containing heterocycles starting from this compound are not extensively documented in the reviewed literature, its role in creating key acyclic intermediates is clear. The benzylseleno group can be strategically incorporated into a molecule that is later subjected to cyclization to form the desired heterocyclic ring.

Table 1: Reactions of this compound for the Introduction of the Benzylseleno Group

| Reactant | Reagent | Product | Reference |

| Acetylenedicarboxylic acid | This compound (base-catalyzed) | (Z)-2-(Benzylseleno)fumaric acid | researchgate.net |

| Maleic acid | This compound (base-catalyzed) | 2-(Benzylseleno)succinic acid | researchgate.net |

| Not specified | This compound | Dibenzyl triselenocarbonate | thieme-connect.de |

Biochemical and Catalytic Investigations of Phenylmethaneselenol Derivatives

Selenocarbamates as Enzyme Modulators

Selenocarbamates, a class of compounds derived from phenylmethaneselenol, have emerged as promising prodrugs for enzyme inhibition. researchgate.netnih.govnih.gov Their unique chemical properties allow for targeted release of the active selenol moiety under specific physiological conditions, making them attractive candidates for therapeutic development.

Carbonic Anhydrase (CA) Inhibition by Selenocarbamates

Selenocarbamates have been identified as a novel class of carbonic anhydrase (CA) inhibitors. researchgate.netnih.gov CAs are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO2 transport. wikipedia.orgopenaccessjournals.com

The inhibitory action of selenocarbamates against carbonic anhydrases stems from their ability to act as prodrugs. researchgate.net Within the enzymatic environment of CA, selenocarbamates undergo hydrolysis. nih.gov This enzymatic reaction releases a selenolate anion, which is the active inhibitory species. nih.gov Selenols are more acidic and better nucleophiles than their thiol counterparts, allowing for the rapid generation of the nucleophilic selenolate at physiological pH. nih.gov The generated selenolate then acts as a potent zinc-binding group (ZBG), directly interacting with the zinc ion in the active site of the carbonic anhydrase, thereby disrupting its catalytic activity. researchgate.netnih.gov

Researchers have investigated the inhibitory activity of a diverse range of selenocarbamates against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and XII. researchgate.netnih.govnih.gov Studies have demonstrated that these compounds can effectively inhibit these isoforms, with some derivatives showing significant potency. researchgate.net The inhibition data for a selection of selenocarbamates against these hCA isoforms are presented below.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selenocarbamates

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 3a | 98.4 | 8.7 | 25.8 | 4.9 |

| 3b | 125.6 | 10.2 | 30.1 | 5.6 |

| 3o | 76.3 | 5.1 | 15.4 | 3.8 |

| AAZ | 250 | 12 | 25 | 5.7 |

Data sourced from a study on selenocarbamates as carbonic anhydrase inhibitors. researchgate.net AAZ (Acetazolamide) is a standard CA inhibitor included for comparison.

To understand the precise molecular interactions between selenocarbamates and carbonic anhydrase, X-ray co-crystallographic studies have been conducted. researchgate.netnih.gov These studies have provided valuable insights into the binding mode of the released selenol within the enzyme's active site. For instance, the crystal structure of hCA II in complex with a selenocarbamate derivative (compound 3o) has been determined (PDB: 7QBH). researchgate.net The analysis revealed that the in situ generated selenol binds directly to the zinc ion. researchgate.net Superimposition with benzeneselenol (B1242743) showed a similar binding mode, confirming the role of the selenolate as the zinc-binding group. researchgate.net The selenium atom coordinates to the zinc, and the aromatic ring of the inhibitor is positioned within a hydrophobic pocket of the active site. researchgate.net

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease - Mpro)

The unique reactivity of organoselenium compounds, including derivatives of this compound, has also been leveraged to target viral proteases, which are essential for viral replication. nih.govunimi.it A key target is the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govunimi.itaccscience.com

The active site of many viral proteases, including SARS-CoV-2 Mpro, contains a catalytic cysteine residue that is crucial for their enzymatic function. harvard.edunih.govmdpi.com Selenide (B1212193) compounds have been shown to be effective covalent binders of such cysteine residues. harvard.edu The mechanism involves the formation of a covalent bond between the selenium atom of the inhibitor and the sulfur atom of the catalytic cysteine. mdpi.com This covalent modification irreversibly inhibits the protease's activity, thereby preventing the processing of viral polyproteins necessary for viral replication. nih.govunimi.itharvard.edu This covalent approach offers the potential for sustained and potent inhibition of the viral enzyme. harvard.edu

Structure-Activity Relationships in Mpro Inhibition

Recent studies have explored the potential of organoselenium compounds, including derivatives of this compound, as inhibitors of the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme critical for the virus's replication. nih.govmdpi.com The inhibitory activity of these compounds is closely tied to their molecular structure.

Novel selenoesters and selenocarbamates have been synthesized and evaluated for their Mpro inhibitory potential. mdpi.com The screening of these compounds has shown that they exhibit significant inhibitory activity, with IC50 values often in the micromolar to sub-micromolar range. For instance, a series of selenoesters and selenocarbamates demonstrated a clear structure-activity relationship. mdpi.com The data indicates that selenocarbamate derivatives, in particular, can be potent inhibitors. One such derivative, selenocarbamate 3c , emerged as a highly effective inhibitor with an IC50 value of 703.6 nM. mdpi.com

Table 1: Mpro Inhibitory Activity of this compound Derivatives

| Compound | Type | IC50 (µM) |

|---|---|---|

| Selenoester 2a | Selenoester | > 10 |

| Selenoester 2b | Selenoester | 5.58 |

| Selenoester 2c | Selenoester | 4.50 |

| Selenoester 2d | Selenoester | 4.56 |

| Selenocarbamate 3a | Selenocarbamate | 1.52 |

| Selenocarbamate 3b | Selenocarbamate | 1.25 |

| Selenocarbamate 3c | Selenocarbamate | 0.7036 |

Thiol-Peroxidase-Like Catalysis

This compound derivatives, particularly selenocarbamates, display notable thiol-peroxidase-like catalytic activity. researchgate.netmolaid.com This activity mimics the function of the natural antioxidant enzyme glutathione (B108866) peroxidase (GPx), which plays a vital role in protecting cells from oxidative damage. nih.govsoundpharma.com The catalytic cycle involves the reduction of peroxides coupled with the oxidation of thiols. researchgate.netnih.gov

Catalytic Reduction of Hydrogen Peroxide

These organoselenium compounds are effective catalysts for the reduction of hydrogen peroxide (H2O2). researchgate.netnih.gov In this process, the selenium center of the catalyst interacts with H2O2, leading to its reduction to water. organic-chemistry.org This catalytic prowess is a hallmark of many antioxidant selenium compounds. The reaction is efficient and allows the catalyst to turn over multiple times, detoxifying significant amounts of peroxide. researchgate.net

Coupled Thiol-Disulfide Conversion

Table 2: Catalytic Oxidation of DTTred with H2O2

| Catalyst | Reaction Time (min) | DTTred Conversion (%) |

|---|---|---|

| None (Control) | 10 | ~5 |

| Selenocarbamate 3a (10 mol%) | 10 | >95 |

| Selenocarbamate 3c (10 mol%) | 10 | >95 |

Comparison with Other Selenium-Containing Catalysts (e.g., Ebselen)

Ebselen (B1671040) is a well-studied organoselenium compound known for its potent glutathione peroxidase-like activity. nih.govsoundpharma.comrsc.org Like the derivatives of this compound, ebselen catalyzes the reduction of peroxides using thiols as co-substrates. nih.gov The catalytic efficiency of this compound-derived selenocarbamates is comparable to, and in some contexts potentially exceeds, that of traditional catalysts. While ebselen is highly effective with glutathione, its catalytic activity can be poor with aromatic thiols. nih.gov The novel selenocarbamates derived from this compound demonstrate high efficiency in assays using thiols like DTT, indicating a broad substrate scope. researchgate.net An unusual tricoordinate selenium pincer anion derived from a modified ebselen structure was found to have a catalytic activity 130 times that of ebselen itself, highlighting how structural modifications can dramatically enhance performance. rsc.org This suggests that while the core mechanism is similar, the specific structure of the catalyst dictates its efficiency and substrate preference.

Antioxidant and Chemopreventive Activities of this compound Derivatives

The thiol-peroxidase-like activity of this compound derivatives is the primary source of their antioxidant properties. mdpi.com By catalytically detoxifying reactive oxygen species (ROS) like hydrogen peroxide, these compounds protect cells from oxidative damage to lipids, proteins, and DNA. nih.govimrpress.com This action is a key mechanism in chemical-based prevention, or chemoprevention, as oxidative stress is a known contributor to the initiation and progression of various diseases, including cancer. nih.govresearchgate.netmdpi.comnih.gov

The ability of these compounds to mimic GPx allows them to supplement the cell's natural antioxidant defenses. soundpharma.com This is particularly important under conditions of high oxidative stress where endogenous enzyme capacity may be overwhelmed. mdpi.com The chemopreventive potential of antioxidant compounds is often linked to their ability to modulate the activity of enzymes involved in carcinogen metabolism and detoxification. nih.govamegroups.cn

Modulation of Cellular Oxidative Stress Pathways

By reducing the cellular load of peroxides, this compound derivatives can influence the signaling pathways that respond to oxidative stress. mdpi.comimrpress.com A central regulator of the cellular antioxidant response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.govfrontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, in the presence of oxidative or electrophilic stress, Nrf2 is released, moves to the nucleus, and activates the expression of a suite of protective genes. frontiersin.org These genes code for antioxidant enzymes and other cytoprotective proteins.

The catalytic activity of this compound derivatives directly reduces the level of ROS, which are key signaling molecules that can activate the Nrf2 pathway. imrpress.com By helping to maintain redox homeostasis, these compounds can prevent the chronic activation of stress pathways that can lead to cellular dysfunction. nih.govmdpi.com Therefore, the antioxidant action of these selenium compounds is directly linked to the modulation of critical cellular defense systems like the Nrf2 pathway, providing a molecular basis for their protective effects. frontiersin.orgbiorxiv.org

Emerging Research Directions and Future Perspectives in Phenylmethaneselenol Research

Phenylmethaneselenol Derivatives in Materials Science Applications

The unique electronic and reactive properties of the selenium atom in this compound make its derivatives promising candidates for advanced materials. ontosight.airsc.org Research is expanding into the use of these organoselenium compounds as fundamental building blocks for novel materials with tailored functionalities. mdpi.comresearchgate.net One significant area of application is in the field of semiconductor materials. This compound and its analogues can serve as precursors for the synthesis of metal selenide (B1212193) nanoparticles and thin films, which are integral components of solar cells, thermoelectric devices, and photodetectors. rsc.org

Another emerging application is the development of responsive and self-healing polymers. The carbon-selenium bond in this compound derivatives can be engineered to undergo reversible cleavage and formation under specific stimuli, such as light or redox conditions. This property is being explored for creating smart materials that can repair damage or change their properties on demand. Furthermore, the strong affinity of the selenol group for heavy metals is being leveraged to design novel sorbent materials. Poly-selenides, which can be synthesized from this compound-like precursors, have shown efficiency in capturing and recycling toxic heavy metal ions from industrial wastewater, addressing significant environmental challenges. researchgate.net For instance, this compound is a key reagent in the synthesis of dibenzyl triselenocarbonate, a compound that serves as a useful source of selenium in the preparation of other advanced seleno-materials. thieme-connect.de

Table 1: Potential Materials Science Applications of this compound Derivatives

| Application Area | Function of this compound Derivative | Example Material/Component | Relevant Properties |

|---|---|---|---|

| Semiconductors | Precursor for metal selenide synthesis | Cadmium Selenide (CdSe) Quantum Dots | Tunable electronic and optical properties |

| Smart Polymers | Stimuli-responsive cross-linking agent | Self-healing hydrogels | Reversible C-Se bond |

| Environmental Remediation | Heavy metal chelating agent | Poly-selenide sorbents | High affinity for heavy metals (e.g., mercury, lead) |

| Synthesis Source | Selenium source for seleno-materials | Dibenzyl triselenocarbonate | Useful intermediate for selenium chemistry thieme-connect.de |

Development of Novel Synthetic Routes to Access this compound Analogues

The exploration of this compound's full potential is intrinsically linked to the ability to synthesize a diverse range of its analogues. Traditional methods for preparing this compound often involve the reduction of the corresponding diselenide, dibenzyl diselenide, using reducing agents like sodium borohydride (B1222165) (NaBH4). nih.gov While effective, researchers are actively developing more versatile and efficient synthetic routes to access analogues with various functional groups.

Novel strategies are emerging that allow for greater molecular diversity. These include:

Ring-Opening Reactions: Using reagents like bis(trimethylsilyl)selenide with substituted epoxides or aziridines to introduce β-hydroxy and β-amino functionalities into the alkyl chain of selenol analogues. cnr.it

Direct Selenation of Functionalized Precursors: Developing methods to introduce the selenol group onto complex molecules without affecting other sensitive functional groups. This can involve the use of reagents like lithium aluminum hydride selenide (LiAlHSeH) which can react with specific electrophiles to generate the desired selenol precursor. cnr.it

Modification of the Aromatic Ring: Starting with substituted anthranilic acids or other functionalized aromatic compounds to create this compound analogues with different substituents (e.g., alkyl, methoxy) on the phenyl ring. researchgate.net This allows for fine-tuning of the electronic properties of the molecule.

Synthesis of Heterocyclic Analogues: Exploring the synthesis of related structures where the phenyl group is replaced by a selenium-containing heterocycle, such as selenophene, to create novel chalcone (B49325) analogues with distinct biological activities. nih.gov

These advanced synthetic methods are crucial for building libraries of this compound analogues, which can then be screened for applications in catalysis, medicine, and materials science.

Advanced Computational Modeling for Rational Design of this compound-Based Compounds

Computational modeling has become an indispensable tool for accelerating the discovery and optimization of new functional molecules, and its application to this compound research is a rapidly growing field. news-medical.netfeops.com By using computational chemistry methods, researchers can predict the properties and behavior of hypothetical this compound derivatives before committing to their synthesis, saving significant time and resources. mdpi.com

Key areas where computational modeling is making an impact include:

Predicting Reactivity and Stability: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine electronic structure, bond energies, and molecular orbital energies (e.g., HOMO and LUMO). researchgate.net These parameters provide insight into a molecule's stability, its potential as a catalyst, and its antioxidant capacity. For instance, a direct correlation has been found between the antioxidant activity of organoselenium compounds and the calculated energy of the highest occupied molecular orbital (HOMO). researchgate.net